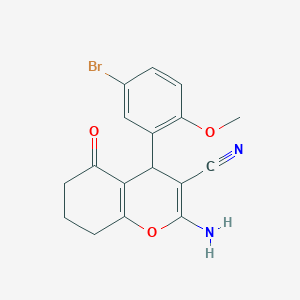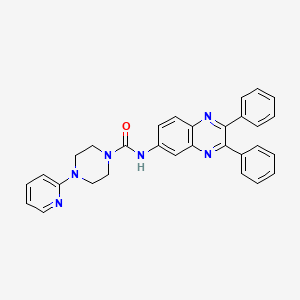
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of piperidinecarboxamides. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA transaminase by CPP-115 leads to an increase in the levels of GABA in the brain, which can have a variety of effects on the body.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide is related to its inhibition of GABA transaminase. This leads to an increase in the levels of GABA in the brain, which can have a variety of effects on the body. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased levels of GABA can lead to a reduction in the activity of neurons, which can have a calming effect on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide are related to its ability to increase the levels of GABA in the brain. This can lead to a variety of effects on the body, including a reduction in neuronal activity, a decrease in anxiety and stress, and an improvement in mood. N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has also been shown to have potential as a treatment for drug addiction and withdrawal.
实验室实验的优点和局限性
The advantages of using N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in lab experiments include its high potency and specificity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in the brain and for developing new treatments for neurological and psychiatric disorders. However, there are also limitations to using N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in lab experiments. For example, its effects on other neurotransmitters and receptors in the brain are not well understood, and its long-term effects on the body are not known.
未来方向
There are many future directions for research on N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. One area of interest is the development of new treatments for neurological and psychiatric disorders based on the inhibition of GABA transaminase. Another area of interest is the study of the long-term effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide on the body. Additionally, further research is needed to fully understand the effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide on other neurotransmitters and receptors in the brain. Overall, N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has the potential to be a valuable tool for studying the role of GABA in the brain and for developing new treatments for a variety of disorders.
合成方法
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzylamine with cyclopropylcarbonyl chloride to form N-(4-chlorobenzyl)cyclopropylcarboxamide. This intermediate can then be reacted with piperidine-3-carboxylic acid to form N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. Other methods involve the use of different starting materials or different reaction conditions.
科学研究应用
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has been widely studied for its potential therapeutic applications. It has been shown to be effective in the treatment of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has also been shown to have potential as a treatment for drug addiction and withdrawal.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclopropyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-4-1-11(2-5-13)9-18-16(21)12-3-8-15(20)19(10-12)14-6-7-14/h1-2,4-5,12,14H,3,6-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFECGNFUZLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B5117126.png)
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)
![5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5117137.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)
![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)

![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)

![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)
